1,4-Diaminobutane-15N2 dihydrochloride

Descripción general

Descripción

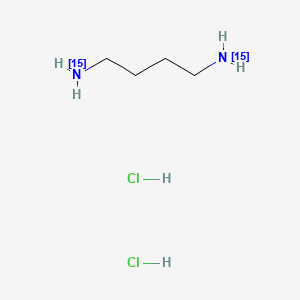

1,4-Diaminobutane-15N2 dihydrochloride, also known as 1,4-Butanediamine-15N2 dihydrochloride or Putrescine-15N2 dihydrochloride, is a stable isotope-labeled compound. It is a derivative of 1,4-diaminobutane, where the nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research for tracing and studying nitrogen metabolism and other biochemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Diaminobutane-15N2 dihydrochloride can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid. The reaction involves the following steps:

- Dissolve 1,4-diaminobutane in water.

- Slowly add hydrochloric acid to the solution while stirring.

- Continue stirring until the reaction is complete, and the product precipitates out.

- Filter the precipitate and wash it with cold water.

- Dry the product under vacuum to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

- Using high-purity 1,4-diaminobutane and hydrochloric acid.

- Employing automated reactors for precise control of reaction conditions.

- Utilizing advanced filtration and drying techniques to ensure product purity and yield .

Análisis De Reacciones Químicas

Key Reaction Types

1.1 Cross-Linking in Polymer Chemistry

The compound acts as a cross-linking agent in polymer synthesis, forming covalent bonds between polymer chains. This reaction enhances mechanical properties like tensile strength and thermal stability .

1.2 Acid-Base Reactions

As a diamine, it reacts with strong acids (e.g., hydrochloric acid) to form salts. This property is critical in biochemical applications, such as maintaining pH in cell culture media .

1.3 Hydrogenation and Hydrolysis

In synthesis pathways, substituted 1,4-diaminobutanes are prepared via catalytic hydrogenation of succinic acid dinitriles followed by acid/alkaline hydrolysis of acetylated intermediates .

Biological Production

In E. coli, enhanced 1,4-diaminobutane synthesis is achieved by upregulating NADPH and pyridoxal phosphate (PLP) pathways. Overexpression of genes like pntAB and ppnK increases cofactor availability, improving yields by up to 63% .

Epoxide Resin Curing

Substituted 1,4-diaminobutanes derived from this compound act as curing agents for epoxide resins. These agents exhibit improved pot life, color stability, and resistance to organic acids/alcohols compared to conventional agents .

| Property | Conventional Agents | Substituted 1,4-Diaminobutanes |

|---|---|---|

| Pot Life | Moderate | Extended |

| Stability in Aggressive Media | Limited | Enhanced |

| Color Stability | Variable | Superior |

Cell Culture Media

Used in specialized media for stem cell cultivation due to its role in maintaining pH and supporting cellular differentiation .

Aplicaciones Científicas De Investigación

Chemical Research

Tracer Studies

1,4-Diaminobutane-15N2 dihydrochloride serves as an essential tracer in nitrogen metabolism studies. Researchers utilize this compound to investigate the incorporation and transformation of nitrogen in biological systems. The stable isotope labeling facilitates the tracking of nitrogen atoms through various metabolic pathways, providing insights into nitrogen cycling and utilization in organisms.

Synthesis of Complex Molecules

The compound is also employed in the synthesis of complex organic molecules. Its amine functionality allows it to participate in various chemical reactions, including oxidation and substitution reactions. For example, it can be oxidized to form amides or nitriles, or it can undergo nucleophilic substitution to create diverse derivatives .

Biological Research

Polyamine Metabolism

In biological studies, this compound plays a crucial role in examining polyamine metabolism. Polyamines are organic compounds that are vital for cell growth and differentiation. By incorporating the labeled compound into cellular systems, researchers can analyze how polyamines influence cellular processes and their implications in growth regulation and cancer progression .

Cancer Research

The compound is investigated for its potential applications in cancer research. Studies have shown that understanding polyamine metabolism can provide insights into tumor growth and development. The ability to trace nitrogen atoms helps elucidate the metabolic pathways that are altered in cancerous cells compared to normal cells .

Medical Applications

Diagnostic Imaging

Due to its unique properties, this compound has potential applications in diagnostic imaging techniques such as Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). The stable nitrogen isotope can be used as a molecular tag to enhance imaging contrast and provide detailed information about metabolic activities within tissues .

Industrial Applications

Polymer Synthesis

In industrial chemistry, this compound is utilized as a building block for synthesizing specialized polymers. Its reactive amine groups enable the formation of polyurethanes and other polymeric materials that have specific functionalities suitable for various applications .

Nanocomposite Development

Recent studies have explored the modification of nanoclays with this compound for enhanced adsorption capabilities. This application demonstrates the compound's utility in environmental remediation technologies aimed at removing toxins from wastewater .

Mecanismo De Acción

The mechanism of action of 1,4-Diaminobutane-15N2 dihydrochloride involves its incorporation into biochemical pathways where nitrogen atoms play a crucial role. The compound is metabolized similarly to its non-labeled counterpart, allowing researchers to trace and study nitrogen-related processes. It targets molecular pathways involved in polyamine synthesis and degradation, providing insights into cellular functions and metabolic activities .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Diaminobutane: The non-labeled version of the compound.

1,4-Diaminobutane-1,4-13C2: Labeled with carbon-13 isotopes.

1,4-Diaminobutane-2,2,3,3-d4 dihydrochloride: Labeled with deuterium.

Spermine- (butyl-d8) tetrahydrochloride: Another polyamine derivative labeled with deuterium.

Uniqueness

1,4-Diaminobutane-15N2 dihydrochloride is unique due to its nitrogen-15 labeling, which makes it particularly useful for nitrogen metabolism studies. Its stable isotope labeling provides a distinct advantage in tracing and analyzing biochemical pathways involving nitrogen atoms, offering more precise and accurate results compared to non-labeled or differently labeled compounds .

Actividad Biológica

1,4-Diaminobutane-15N2 dihydrochloride, commonly known as putrescine-15N2, is a stable isotope-labeled compound of putrescine, which is a biogenic amine involved in various biological processes. This compound is significant in metabolic research and has been studied for its biological activities, particularly in cellular processes and interactions with biomolecules.

- Chemical Formula : C4H14Cl2N2

- Molecular Weight : 155.08 g/mol

- CAS Number : 2747-92-4

Biological Significance

Putrescine plays a crucial role in cellular functions, including cell growth, differentiation, and apoptosis. The incorporation of stable isotopes like nitrogen-15 allows researchers to trace metabolic pathways and understand the dynamics of nitrogen metabolism in organisms.

Biological Activity Overview

This compound exhibits several biological activities:

- Cell Proliferation : Studies have shown that putrescine can stimulate cell proliferation in various cell types. For instance, it has been observed to enhance the growth of fibroblasts and other cell lines.

- Neurotransmission : As a precursor to polyamines, putrescine is involved in neurotransmitter synthesis and can influence neuronal activity.

- Toxicity Studies : Research indicates that while putrescine is essential for cellular functions, excessive concentrations can lead to cytotoxic effects. For example, cytotoxicity assessments using different cell lines have demonstrated that high concentrations (above 50 µM) can significantly reduce cell viability .

The biological activity of 1,4-diaminobutane involves several mechanisms:

- Polyamine Synthesis : Putrescine is a precursor for the synthesis of spermidine and spermine, which are critical for cellular growth and function.

- Cell Signaling Pathways : It modulates various signaling pathways related to cell survival and proliferation. For example, it interacts with the mTOR pathway, influencing protein synthesis and cell growth.

- Reactive Oxygen Species (ROS) Regulation : Putrescine has been implicated in the regulation of ROS levels within cells, thereby affecting oxidative stress responses.

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of putrescine on HepG2 liver cells, it was found that concentrations above 50 µM led to significant decreases in cell viability. At 100 µM concentration, cell viability dropped to nearly zero . This highlights the importance of dosage in determining the biological effects of putrescine.

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of putrescine on neuronal cells subjected to oxidative stress. The results indicated that low concentrations of putrescine could enhance cell survival rates by modulating antioxidant defenses .

Data Tables

| Biological Activity | Observed Effect | Concentration Range |

|---|---|---|

| Cell Proliferation | Enhanced growth | 10 - 50 µM |

| Cytotoxicity | Reduced viability | >50 µM |

| Neuroprotection | Increased survival under stress | 10 - 30 µM |

Propiedades

IUPAC Name |

butane-1,4-di(15N2)amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i5+1,6+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWCODXIQWIHQN-IPZVDCBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[15NH2])C[15NH2].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583888 | |

| Record name | Butane-1,4-(~15~N_2_)diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-92-4 | |

| Record name | Butane-1,4-(~15~N_2_)diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diaminobutane-15N2 dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.